Vemurafenib-d5 is a deuterated derivative of Vemurafenib, a selective inhibitor targeting the BRAF V600E mutation, primarily utilized in the treatment of melanoma. The introduction of deuterium atoms in Vemurafenib-d5 enhances its stability and metabolic profile, making it particularly useful in pharmacokinetic studies and drug metabolism research. This compound is significant for understanding the pharmacological behavior of Vemurafenib and its metabolites in biological systems .
Vemurafenib-d5 is classified as a kinase inhibitor and is specifically designed to inhibit the BRAF protein, which is involved in cell proliferation pathways. The compound's unique structure incorporates deuterium atoms, which replace hydrogen atoms in the original Vemurafenib molecule, potentially leading to improved pharmacokinetic properties .
The synthesis of Vemurafenib-d5 involves several key steps:
Vemurafenib-d5 retains a similar molecular framework to its parent compound, Vemurafenib, with specific modifications due to the presence of deuterium. The general molecular formula can be represented as C_16H_14D_5F_2N_3O_2S, where the deuterium atoms replace hydrogen atoms in strategic positions.
Vemurafenib-d5 can undergo various chemical reactions that are essential for its characterization and application:
Vemurafenib-d5 exerts its therapeutic effects by selectively inhibiting the BRAF V600E kinase. This mutant form of BRAF is implicated in uncontrolled cell proliferation associated with certain cancers, particularly melanoma.
The mechanism involves:
Vemurafenib-d5 exhibits several important physical and chemical properties:
Vemurafenib-d5 has diverse applications in scientific research:
Vemurafenib-d5 (C₂₃D₅H₁₃ClF₂N₃O₃S; CAS 1365986-90-8) is a pentadeuterated analog of the BRAF kinase inhibitor vemurafenib, where five hydrogen atoms in the propylsulfonamide moiety (–SO₂NH–CH₂–CH₂–CD₃) are replaced by deuterium [6]. This isotopic labeling pattern is confirmed by its molecular formula and InChI identifier, which specifies deuterium substitution at the terminal methyl group (CD₃) and adjacent methylene positions [6]. The strategic deuteration preserves the parent compound’s stereoelectronic properties while altering vibrational frequencies, as evidenced by shifted C–D stretching modes (~2100 cm⁻¹) in IR spectroscopy compared to C–H stretches (~2900 cm⁻¹).
Structural Implications:
Table 1: Isotopic Labeling Profile of Vemurafenib-d5
Position | Atom Type | Deuteration Site | Chemical Environment |
---|---|---|---|
Propyl terminus | Carbon-1 | –CD₃ | Methyl group |
Propyl mid-chain | Carbon-2 | –CD₂– | Methylene group |
Sulfonamide linker | Nitrogen | –SO₂NH– | Non-deuterated |
Synthesis of vemurafenib-d5 employs deuterated building blocks introduced during late-stage functionalization to minimize isotopic dilution and maximize atom economy. Two validated strategies are documented:
Pathway A: Deuterated Sulfonyl Chloride Coupling
Pathway B: Post-synthetic Hydrogen-Deuterium Exchange
Critical Process Parameters:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: